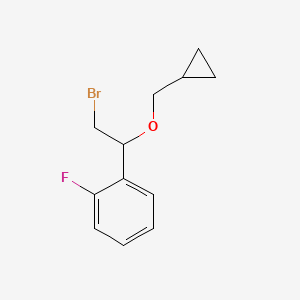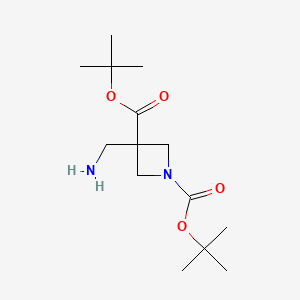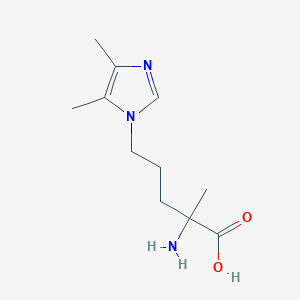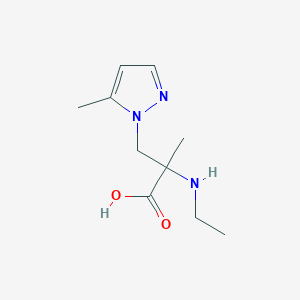![molecular formula C36H26O6 B13640023 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features multiple formyl groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde typically involves the reaction of aromatic aldehydes with specific reagents under controlled conditions. One common method includes the use of aromatic aldehydes and triazine derivatives in the presence of a base to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde involves its ability to act as a Lewis base, donating electrons to Lewis acids. This property enables it to participate in various catalytic processes and nucleophilic reactions, attacking electrophilic centers such as carbonyl groups .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Similar structure with multiple formyl groups attached to a benzene core.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine ring with formyl groups, used in similar applications.
Tris(4-formylphenyl)amine: Features an amine group with formyl-substituted phenyl rings, used in organic synthesis and material science.
Uniqueness
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde stands out due to its unique combination of formyl and methoxy groups, providing distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C36H26O6 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C36H26O6/c1-41-35-31(27-11-3-23(19-37)4-12-27)33(29-15-7-25(21-39)8-16-29)36(42-2)34(30-17-9-26(22-40)10-18-30)32(35)28-13-5-24(20-38)6-14-28/h3-22H,1-2H3 |
Clave InChI |
DSTWPMZJVUREBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)OC)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)


![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)


